Atovaquone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Atovaquone in Malaria Treatment

Atovaquone is a medication primarily used in combination with proguanil for the treatment of uncomplicated Plasmodium falciparum malaria, the most deadly form of malaria in humans [1]. This combination therapy is known as atovaquone-proguanil (AP) and is particularly effective against malaria contracted while traveling (). However, due to the emergence of drug resistance, atovaquone is no longer the first-line treatment for malaria in most regions [1].

Potential use of Atovaquone for Injectable Malaria Prevention

Recent scientific research suggests a potential new application for atovaquone: a long-acting, injectable preventative for malaria. This approach would differ from the current standard of daily or weekly oral medications for malaria prevention. Researchers believe an injectable formulation could improve adherence and offer longer-lasting protection [2].

Studies have shown that using atovaquone for prevention might be less susceptible to the development of drug resistance compared to its use in treatment (). This is an encouraging finding, as malaria parasites have developed resistance to many existing antimalarial medications.

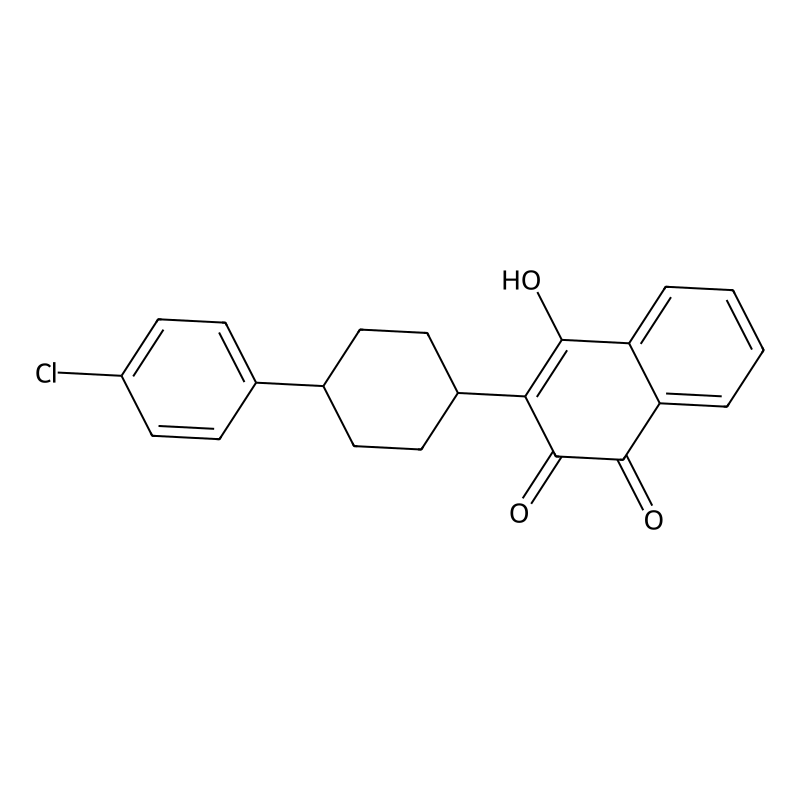

Atovaquone is a synthetic compound classified as a hydroxy-1,4-naphthoquinone and is structurally related to ubiquinone. Its chemical formula is with a molecular weight of approximately 366.84 g/mol. Atovaquone is primarily known for its antiprotozoal properties and is used in the treatment and prevention of Pneumocystis jirovecii pneumonia, particularly in immunocompromised patients, such as those with human immunodeficiency virus infection. It is marketed under the brand name Mepron and is available in suspension form to enhance bioavailability due to its low water solubility .

Atovaquone is generally well-tolerated, but common side effects include nausea, vomiting, and diarrhea. In rare cases, it can cause more serious side effects like liver problems or skin reactions.

- Toxicity: Atovaquone has low acute toxicity in humans.

- Flammability: Not flammable.

Example Synthesis ReactiontextStarting Material: 2-hydroxy-1,4-naphthoquinone + chlorinated cyclohexyl compoundReaction Conditions: Acidic or basic medium with appropriate catalystsProduct: Atovaquone

textStarting Material: 2-hydroxy-1,4-naphthoquinone + chlorinated cyclohexyl compoundReaction Conditions: Acidic or basic medium with appropriate catalystsProduct: Atovaquone

Atovaquone exhibits significant biological activity against several protozoan parasites. Its primary therapeutic use is against Pneumocystis jirovecii pneumonia, where it serves as an alternative for patients who cannot tolerate conventional treatments like trimethoprim-sulfamethoxazole. The drug also shows efficacy against Toxoplasma gondii and is part of the combination therapy Malarone for malaria treatment alongside proguanil .

The compound has been found to inhibit the replication of coronaviruses in vitro, including SARS-CoV-2, although clinical trials are ongoing to assess its effectiveness against COVID-19 .

Atovaquone is primarily used in clinical settings for:

- Treatment of Pneumocystis jirovecii pneumonia: Particularly in patients with HIV/AIDS.

- Prevention of Pneumocystis pneumonia: In patients who cannot take other prophylactic medications.

- Treatment of Toxoplasmosis: Often used when patients are intolerant to other treatments.

- Malaria treatment: As part of the combination therapy Malarone.

- Veterinary applications: Used in livestock for treating babesiosis .

Atovaquone shares structural and functional similarities with several other compounds within the naphthoquinone class and related classes. Here are some notable comparisons:

| Compound Name | Class | Primary Use | Unique Features |

|---|---|---|---|

| Ubiquinone | Naphthoquinones | Cellular respiration | Naturally occurring coenzyme involved in ATP production |

| Lawsone | Naphthoquinones | Dyeing agent; potential medicinal uses | Used traditionally as a dye; less focus on antimicrobial properties |

| Menadione | Naphthoquinones | Vitamin K3 precursor | Primarily involved in blood coagulation processes |

| Proguanil | Antimalarial agent | Malaria treatment | Often used in combination with Atovaquone for enhanced efficacy |

| Trimethoprim | Antimicrobial agent | Bacterial infections | Often used alongside sulfamethoxazole; different mechanism of action |

Atovaquone's unique position lies in its specific action against mitochondrial processes in protozoa while being less toxic compared to other agents like trimethoprim-sulfamethoxazole, making it suitable for sensitive patient populations .

Radical-mediated coupling methodologies represent a significant advancement in atovaquone synthesis, offering improved yields compared to traditional approaches [6]. The radical coupling mechanism involves the oxidative generation of carbon radicals from carboxylic acid precursors, which subsequently react with naphthoquinone derivatives to form the desired product [6] [7].

The most extensively studied radical-mediated approach utilizes silver nitrate as a catalyst in combination with ammonium persulfate as the oxidizing agent [6] [7]. This system generates carbon radicals through single electron transfer processes, enabling efficient coupling between trans-4-(4-chlorophenyl)cyclohexane carboxylic acid and 2,3-dichloro-1,4-naphthoquinone [9]. Research has demonstrated that the radical coupling reaction can achieve yields of 36.47% when optimized conditions are employed, representing a substantial improvement over earlier methodologies [9].

The reaction mechanism proceeds through initial oxidation of the carboxylic acid substrate by the persulfate reagent in the presence of silver nitrate [9]. The resulting carbon radical intermediate rapidly attacks the electron-deficient naphthoquinone nucleus, forming the carbon-carbon bond [9]. Critical to the success of this approach is the controlled addition of the persulfate solution, which must be introduced slowly to prevent radical degradation and unwanted side reactions [9].

Process optimization studies have revealed that the radical-mediated coupling exhibits superior stereoselectivity compared to conventional methods [9]. The unwanted cis-isomer formation is effectively minimized during the coupling reaction due to its lower polarity compared to the desired trans-isomer, facilitating subsequent purification through slurry washing procedures [9]. Recovery and reuse of silver nitrate, acetonitrile, and dichloromethane have been successfully demonstrated without significant variation in expected outcomes, making this approach economically viable for large-scale implementation [9].

Silver-Catalyzed Oxidative Decarboxylation Strategies

Silver-catalyzed oxidative decarboxylation represents the most widely employed synthetic strategy for atovaquone production, offering significant advantages in terms of yield and process reliability [1] [5]. The fundamental approach involves the decarboxylative coupling of 1,4-naphthoquinone with trans-4-(4-chlorophenyl)cyclohexane carboxylic acid in the presence of silver nitrate and persulfate reagents [1] [5].

The mechanism of silver-catalyzed decarboxylation begins with the formation of a carboxylate complex of silver [14]. Decarboxylation occurs through the ejection of carbon dioxide from the carboxylate complex, followed by protodemetallation with an aryl carboxylic acid molecule to regenerate the starting complex [14]. This catalytic cycle enables the efficient transformation of carboxylic acid substrates into the corresponding aromatic products [13] [14].

Research has established optimal reaction conditions for silver-catalyzed decarboxylation, with silver nitrate employed in amounts ranging from 0.2 to 0.5 moles per mole of carboxylic acid substrate [1] [5]. The persulfate reagent is typically used in 1.5 to 2.5 molar equivalents relative to the carboxylic acid [1] [5]. Temperature control is critical, with reactions conducted between 50 and 110 degrees Celsius to ensure optimal conversion while minimizing side product formation [1] [5].

The improved process utilizing 1,4-naphthoquinone instead of 2-chloro-1,4-naphthoquinone has demonstrated superior yields, with isolated yields of 20-22% for the intermediate compound of Formula II [1] [5]. This represents a substantial improvement over prior art methods that achieved only 3-5% yields when using 2-chloro-1,4-naphthoquinone as the starting material [1] [5]. The overall atovaquone yields have been improved to 25-30% based on the starting 4-(4-chlorophenyl)cyclohexane carboxylic acid through implementation of this optimized silver-catalyzed approach [1] [5].

Table 1: Silver-Catalyzed Decarboxylation Reaction Conditions

| Parameter | Optimal Conditions | Literature Value |

|---|---|---|

| Silver nitrate amount | 0.2-0.5 mol per mol carboxylic acid | 0.0838 mol (14.17 g) |

| Persulfate amount | 1.5-2.5 mol per mol carboxylic acid | 1.048 mol (239 g) |

| Temperature | 50-110°C | Reflux temperature |

| Reaction time | 1-10 hours | 0.5-2 hours |

| Solvent system | Acetonitrile/water mixture | Acetonitrile (500 ml) + water (200 ml) |

| Naphthoquinone excess | 1.1-2 mol per mol carboxylic acid | 0.506 mol (80 g) |

| Product isolation | Extraction with methylene chloride | Crystallization from acetonitrile |

Solvent System Optimization for Industrial-Scale Production

Solvent system optimization plays a crucial role in achieving efficient industrial-scale production of atovaquone, with significant impact on reaction conversion rates, product yields, and downstream processing requirements [11] [21]. The selection and composition of solvent systems directly influence the solubility of reactants, reaction kinetics, and the ease of product isolation [11] [21].

The most extensively studied solvent system involves a mixture of acetonitrile and water, which provides optimal balance between reactant solubility and product crystallization properties [1] [5]. Research has demonstrated that a volume ratio of acetonitrile to water of approximately 2.5:1 yields superior results compared to single-solvent systems [1] [5]. This mixed aqueous-organic system facilitates the dissolution of both the carboxylic acid substrate and the naphthoquinone reactant while maintaining appropriate conditions for the silver-catalyzed decarboxylation reaction [1] [5].

Alternative solvent systems incorporating dichloromethane have been investigated for their potential to enhance conversion rates and simplify purification procedures [11] [21]. A mixed solvent system consisting of acetonitrile and dichloromethane in a 4:1 ratio has shown promising results, with yields ranging from 24.8% to 33.1% depending on the specific persulfate reagent employed [11] [21]. The incorporation of dichloromethane facilitates improved extraction of the product during workup procedures while maintaining compatibility with the silver-catalyzed reaction conditions [11] [21].

Industrial-scale considerations have led to the development of optimized solvent recovery and recycling protocols [21]. The ability to recover and reuse acetonitrile, dichloromethane, and other organic solvents is essential for economic viability of large-scale production [21]. Process development studies have confirmed that recovered solvents can be successfully reused without significant impact on reaction outcomes or product quality [21].

Microfluidization technology has been employed to optimize solvent systems for enhanced particle size reduction and improved bioavailability characteristics [18] [19]. The selection of appropriate wetting agents and stabilizers in aqueous solvent systems has been optimized through systematic experimental design approaches [18] [20]. Poloxamer 188 has been identified as an effective wetting agent, while phospholipon 90H serves as an optimal stabilizer for microfluidized suspensions [18] [20].

Table 2: Solvent System Optimization for Industrial Production

| Solvent System | Volume Ratio | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Acetonitrile alone | Single solvent | 15-20 | Simple system | Limited solubility |

| Acetonitrile/water (2.5:1) | 500 ml : 200 ml | 20-22 | Good solubility | Moderate yield |

| Acetonitrile/dichloromethane/water | 1:1:2 | 10-14 | Better extraction | Complex purification |

| Acetonitrile/dichloromethane (4:1) | 80 ml : 20 ml | 24.8-33.1 | Enhanced conversion | Solvent recovery needed |

| Mixed polar/non-polar system | Variable | 20-30 | Industrial scalability | Multiple optimization parameters |

Purification Techniques and Isomer Separation

Purification techniques and isomer separation represent critical aspects of atovaquone production, as the synthetic processes typically generate mixtures of cis and trans isomers that require separation to obtain the pharmaceutically active trans form [25] [26]. The development of efficient purification methodologies is essential for achieving the high purity standards required for pharmaceutical applications [25] [26].

Recrystallization from acetonitrile represents the primary purification technique employed in atovaquone production [1] [5]. This method effectively separates the desired trans isomer from impurities and provides material of suitable purity for pharmaceutical use [1] [5]. The recrystallization process involves dissolution of the crude product in hot acetonitrile followed by controlled cooling to induce crystallization of the purified material [1] [5]. Yields of 70-86% have been consistently achieved through optimized recrystallization procedures [1] [5].

Epimerization techniques have been developed to convert unwanted cis isomers to the desired trans configuration [25] [26]. The most effective epimerization method involves treatment with concentrated sulfuric acid at controlled temperatures [25] [26]. Research has demonstrated that 90% sulfuric acid at temperatures of 28-30 degrees Celsius for 1-6 hours achieves complete conversion of the cis isomer to the trans form [25] [26]. This process enables the recovery of material that would otherwise be lost as waste, significantly improving overall process economics [25] [26].

Column chromatography techniques have been employed for high-resolution separation of isomeric mixtures [26] [36]. Flash chromatography using ethyl acetate and hexane gradient systems can achieve separation of cis and trans isomers, though isolated yields are typically limited to 10-14% due to the inherent inefficiencies of chromatographic separation at preparative scales [26] [36]. This technique is primarily employed for analytical purposes and small-scale purification rather than industrial production [26] [36].

Advanced crystallization techniques have been developed for the preparation of specific polymorphic forms of atovaquone [1] [24]. The Form IPCA-ATO polymorph can be selectively obtained through specialized crystallization procedures involving rapid chilling of dichloromethane solutions [1]. This technique involves dissolution of atovaquone in dichloromethane followed by rapid cooling with liquid nitrogen and subsequent lyophilization to remove the solvent [1]. The resulting polymorphic form exhibits improved solubility characteristics and enhanced bioavailability properties [1] [24].

Process-origin impurities have been systematically identified and characterized to develop targeted purification strategies [4] [34]. Studies have demonstrated that mother liquors from various synthetic stages contain specific impurities that can be isolated and characterized [4]. Understanding the nature and origin of these impurities enables the development of optimized purification protocols that effectively remove unwanted byproducts while maximizing recovery of the desired product [4] [34].

Table 3: Purification Techniques and Isomer Separation Methods

| Technique | Application | Conditions | Selectivity | Yield/Purity |

|---|---|---|---|---|

| Recrystallization from acetonitrile | Primary purification | Hot acetonitrile solution | Good for trans isomer | 70-86% |

| Epimerization with sulfuric acid | Cis to trans conversion | 90% H₂SO₄, 28-30°C, 1-6 hours | Complete cis→trans conversion | >99.5% trans |

| Column chromatography | Isomer separation | Ethyl acetate/hexane gradient | High resolution | 10-14% isolated |

| Crystallization from acetonitrile/dichloromethane | Form IPCA-ATO preparation | Mixed solvent system | Polymorphic selectivity | 85-100% |

| Lyophilization method | Novel polymorph formation | Dichloromethane, liquid nitrogen | Novel form selective | 100% recovery |

Table 4: Synthetic Methodologies and Yields Comparison

| Method | Starting Materials | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| Direct coupling (2-chloro-1,4-naphthoquinone) | 2-chloro-1,4-naphthoquinone + trans-4-(4-chlorophenyl)cyclohexane carboxylic acid | Silver nitrate + ammonium persulfate | 3-5 | Prior art |

| Silver-catalyzed decarboxylation (1,4-naphthoquinone) | 1,4-naphthoquinone + trans-4-(4-chlorophenyl)cyclohexane carboxylic acid | Silver nitrate + ammonium persulfate | 20-22 | Patent US7847127B2 |

| Radical-mediated coupling | 2,3-dichloro-1,4-naphthoquinone + carboxylic acid | Silver nitrate + ammonium persulfate | 36.47-43 | WJPR study |

| Improved process (IPCA) | 1,4-naphthoquinone + trans-4-(4-chlorophenyl)cyclohexane carboxylic acid | Silver nitrate + ammonium persulfate | 25-30 | Patent US7847127B2 |

| Mixed solvent system | Acetonitrile/dichloromethane system | Silver nitrate + potassium persulfate | 24.8-33.1 | Patent CN101774901A |

Purity

XLogP3

Exact Mass

Appearance

Storage

Associated Chemicals

Wikipedia

Drug Warnings

Fever was reported in up to 40% of patients receiving atovaquone in controlled clinical trials and occasionally has required discontinuance of the drug. Oral candidiasis was reported in 10%, cough in 25%, sweating in 10%, sinusitis in 7%, and rhinitis in 24% of patients receiving atovaquone in controlled clinical trials. Infection of dyspnea has occurred in 22 or 15% of patients receiving atovaquone. Hypotension, vortex keratopathy, transient sinus arrhythmia, increased serum creatine kinase (CK, creatine phosphokinase, CPK) concentrations, and transient conjunctivitis also have been reported rarely.

Hyperglycemia (exceeding 1.8 times the upper limit of normal) occurred in 9% of patients receiving atovaquone in controlled clinical trials. Hypoglycemia has occurred rarely.

Increased BUN and serum creatinine concentrations have been reported rarely in patients receiving atovaquone and occasionally have required discontinuance of the drug. Hyponatremia (less than 0.96 times the lower limit of normal range) was reported in up to 10% of patients receiving atovaquone in controlled clinical trials. Acute renal impairment has occurred in patients receiving atovaquone.

For more Drug Warnings (Complete) data for ATOVAQUONE (13 total), please visit the HSDB record page.

Biological Half Life

Atovaquone has a half-life averaging 1.5 to 3 days

2.2 to 3.2 days in adult patients with acquired immunodeficiency syndrome (AIDS), adult healthy volunteers, and immunocompromised children (ages 5 months to 13 years).

Use Classification

Methods of Manufacturing

Analytic Laboratory Methods

Analyte: atovaquone; matrix: pharmaceutical preparation (oral suspension); procedure: ultraviolet absorption spectrophotometry with comparison to standards (chemical identification)

Analyte: atovaquone; matrix: chemical purity; procedure: liquid chromatography with detection at 220 nm and comparison to standards

Analyte: atovaquone; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Interactions

Concurrent administration of oral rifampin with atovaquone suspension resulted in a 52% decrease in the average steady-state plasma concentration of atovaquone and a decrease in the elimination half-life of atovaquone from 82 hours to 50 hours; the average steady-state plasma concentration of rifampin increased by 37%; alternative agents to rifampin should be considered when treating patients with atovaquone. Although interaction trials have not been conducted with atovaquone and rifabutin, rifabutin is structurally similar to rifampin and it may have some of the same drug interactions as rifampin.

Concurrent administration of sulfamethoxazole and trimethoprim combination with atovaquone suspension resulted in an 8% and 17% decrease in the steady-state serum concentration of sulfamethoxazole and trimethoprim, respectively; this effect is thought to be minor and is not expected to produce clinically significant events.

Concurrent administration of zidovudine with atovaquone tablets resulted in a decrease in zidovudine clearance by 24% and a 35% increase in the area under the plasma concentration-time curve (AUC) of zidovudine; the glucuronide metabolite:parent ratio of zidovudine decreased from a mean of 4.5 when zidovudine was administered alone to 3.1 when zidovudine was adminstered with atovaquone; this effect is thought to be minor and is not expected to produce clinically significant events; zidovudine has no effect on atovaquone pharmacokinetics.

Dates

2: Teo BH, Lansdell P, Smith V, Blaze M, Nolder D, Beshir KB, Chiodini PL, Cao J,

3: Dinter D, Gajski G, Domijan AM, Garaj-Vrhovac V. Cytogenetic and oxidative

4: de Oliveira Silva E, Dos Santos Gonçalves N, Alves Dos Santos R, Jacometti

5: de Lima LP, Seabra SH, Carneiro H, Barbosa HS. Effect of 3-bromopyruvate and

6: Mendorf A, Klyuchnikov E, Langebrake C, Rohde H, Ayuk F, Regier M, Christopeit

7: Song Z, Clain J, Iorga BI, Yi Z, Fisher N, Meunier B. Saccharomyces

8: Plucinski MM, Huber CS, Akinyi S, Dalton W, Eschete M, Grady K, Silva-Flannery

9: Ingasia LA, Akala HM, Imbuga MO, Opot BH, Eyase FL, Johnson JD, Bulimo WD,

10: Boggild AK, Lau R, Reynaud D, Kain KC, Gerson M. Failure of

11: Sönmez N, Büyükbaba Boral O, Kaşali K, Tekeli F. [Effects of atovaquone and

12: Grynberg S, Lachish T, Kopel E, Meltzer E, Schwartz E.

13: Akhoon BA, Singh KP, Varshney M, Gupta SK, Shukla Y, Gupta SK. Understanding

14: Guler JL, White J 3rd, Phillips MA, Rathod PK. Atovaquone tolerance in

15: Oz HS. Toxoplasmosis complications and novel therapeutic synergism

16: Siregar JE, Kurisu G, Kobayashi T, Matsuzaki M, Sakamoto K, Mi-ichi F,

17: Maude RJ, Nguon C, Dondorp AM, White LJ, White NJ. The diminishing returns of

18: Rijpma SR, van den Heuvel JJ, van der Velden M, Sauerwein RW, Russel FG,

19: Oz HS. Novel Synergistic Protective Efficacy of Atovaquone and Diclazuril on

20: Tahar R, Almelli T, Debue C, Foumane Ngane V, Djaman Allico J, Whegang Youdom